BenchChemオンラインストアへようこそ!

PD 168368

NMBR GRPR Selectivity

Select PD 168368 for unambiguous NMBR pathway isolation. 30–60× selectivity over GRPR and >300× over BRS-3/BRS-4 ensures NMBR-specific antagonism, mechanistically driven by a required Tyr-220 interaction unique to NMBR. Validated in MDA-MB-231 TNBC xenografts: dual anti-proliferative and anti-angiogenic activity. Consistent cross-species affinity (Ki 15–45 nM across human, rat, mouse) eliminates inter-model variability. Also a potent FPR1/FPR2 agonist (EC50 0.24–0.57 μM) for dual-pathway inflammation studies.

Molecular Formula C31H34N6O4
Molecular Weight 554.6 g/mol
Cat. No. B1679125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 168368
SynonymsPD 168368;  PD168368;  PD-168368.
Molecular FormulaC31H34N6O4
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=CC=CC=N4)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
InChIInChI=1S/C31H34N6O4/c1-30(19-22-20-33-26-10-4-3-9-25(22)26,36-29(39)35-23-12-14-24(15-13-23)37(40)41)28(38)34-21-31(16-6-2-7-17-31)27-11-5-8-18-32-27/h3-5,8-15,18,20,33H,2,6-7,16-17,19,21H2,1H3,(H,34,38)(H2,35,36,39)/t30-/m0/s1
InChIKeyAFDXUTWMFMAQJO-PMERELPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PD 168368: A Quantitative Guide to Neuromedin B Receptor Antagonist Differentiation for Scientific Procurement


PD 168368 (CAS 204066-82-0) is a nonpeptide, competitive antagonist of the neuromedin B receptor (NMBR, also known as BB1), a G protein-coupled receptor (GPCR) in the bombesin receptor family [1]. It is characterized as a peptoid, a class of nonpeptide ligands designed to mimic the structure of mammalian neuropeptides [2]. The compound exhibits high affinity for the NMBR, with a Ki of 15–45 nM across human, rat, and mouse receptors [1]. Its chemical structure is defined as (S)-α-Methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-N-[[1-(2-pyridinyl)cyclohexyl]methyl]-1H-indole-3-propanamide, with a molecular weight of 554.64 g/mol [3].

PD 168368: Why NMBR vs. GRPR Selectivity is a Critical Procurement Specification


Simple substitution of a neuromedin B receptor (NMBR) antagonist with a related gastrin-releasing peptide receptor (GRPR) or bombesin receptor subtype-3 (BRS-3) antagonist is scientifically invalid due to distinct receptor pharmacology and downstream signaling consequences. The bombesin receptor family includes three key subtypes—NMBR (BB1), GRPR (BB2), and BRS-3 (BB3)—each mediating distinct physiological and pathological processes [1]. For instance, GRPR activation is primarily linked to pruritus (itch) and gastrointestinal hormone secretion, whereas NMBR is implicated in smooth muscle contraction, feeding behavior, and specific cancer pathways [1]. Using a non-selective antagonist would confound experimental results by simultaneously blocking multiple receptors. The unique structural basis for PD 168368's selectivity is well-defined: it requires a specific interaction with the hydroxyl group of Tyrosine 220 in the fifth transmembrane domain (uTM5) of the NMBR, a residue not conserved in the GRPR [2]. This molecular requirement provides a mechanistic rationale for why only compounds with this specific pharmacophore, like PD 168368, achieve high NMBR selectivity.

PD 168368 Quantitative Differentiation Evidence: A Head-to-Head Comparison with In-Class Antagonists


PD 168368 NMBR Affinity vs. GRPR Selectivity Ratio: Quantified Advantage for Pathway Isolation

PD 168368 exhibits a 30- to 60-fold selectivity for the neuromedin B receptor (NMBR) over the gastrin-releasing peptide receptor (GRPR). In direct binding studies using human, rat, mouse, and frog receptors, PD 168368 had a Ki of 15-45 nM for NMBR across all species, compared to a >300-fold lower affinity for bombesin receptor subtypes 3 and 4 [1]. A separate study quantified the IC50 values as 96 nM for NMBR and 3500 nM for GRPR, yielding a 36-fold selectivity ratio . This contrasts with the nonpeptide antagonist PD176252, which shows dual antagonism for both NMBR and GRPR without the same degree of NMBR selectivity [2].

NMBR GRPR Selectivity

PD 168368 Cross-Species Pharmacological Consistency: Reducing Reagent Variability in Preclinical Models

PD 168368 demonstrates consistent high-affinity binding to the NMBR across multiple species. In a comparative pharmacological study, the Ki values for PD 168368 were 15-45 nM for NMB receptors from human, rat, and mouse, with a similar 30- to 60-fold lower affinity for GRPRs and >300-fold lower affinity for BRS-3 and BRS-4 from all species examined [1]. This cross-species stability is not a universal property of all bombesin receptor antagonists, where species-dependent variations in potency can occur [1].

NMBR species consistency preclinical models

PD 168368 Functional Antagonism in Cancer Cell Models: Quantified Anti-Proliferative and Pro-Apoptotic Effects

PD 168368 demonstrates functional anti-tumor activity in a specific breast cancer model. In MDA-MB-231 human breast cancer cells, treatment with PD 168368 induces cell cycle arrest and apoptosis [1]. In a xenograft model, PD 168368 effectively suppressed tumor growth and inhibited neovascularization in vivo [1]. While other NMBR antagonists exist, this specific combination of anti-proliferative, pro-apoptotic, and anti-angiogenic effects in a well-characterized triple-negative breast cancer model provides a unique, application-specific differentiation for this compound [1].

cancer apoptosis cell cycle arrest

PD 168368 Off-Target Activity Profile: Dual Antagonism and FPR Agonism as a Differentiating Functional Signature

Beyond its primary target, PD 168368 possesses a distinct and quantifiable off-target activity profile. It acts as a dual antagonist of NMBR (IC50=96 nM) and GRPR (IC50=3500 nM), and also as a potent mixed agonist for human formyl-peptide receptors (FPRs), specifically FPR1 (EC50=0.57 μM) and FPR2 (EC50=0.24 μM) . This is a critical differentiator from the related antagonist PD176252, which also acts as a dual NMBR/GRPR antagonist but may have different FPR agonist potencies [1]. The study that identified this activity screened 56 Trp- and Phe-based analogs, establishing this as a class feature of these compounds [1].

FPR1 FPR2 off-target

PD 168368: High-Value Application Scenarios for Scientific and Industrial Research


Specific Pathway Dissection in NMBR-Dependent Signaling

Select PD 168368 when your study requires unambiguous isolation of NMBR-mediated signaling from the closely related GRPR and BRS-3 pathways. Its 30- to 60-fold selectivity over GRPR and >300-fold selectivity over BRS-3/BRS-4 ensures that observed biological effects—such as changes in intracellular calcium flux or inositol phosphate turnover—can be confidently attributed to NMBR antagonism, a critical requirement for high-impact publications in receptor pharmacology [1].

In Vivo Tumor Xenograft Studies in Breast Cancer Models

Employ PD 168368 in preclinical oncology research, particularly for studies using the MDA-MB-231 triple-negative breast cancer xenograft model. Its validated, dual mechanism of directly inhibiting tumor cell proliferation and suppressing tumor angiogenesis provides a robust experimental tool for investigating NMBR's role in cancer progression and for evaluating combinatorial therapeutic strategies [2]. This is a specific, evidence-backed application that differentiates it from less characterized NMBR antagonists.

Cross-Species Pre-Clinical Pharmacology for Translational Research

Utilize PD 168368 as a cross-species standard for NMBR antagonism. Its consistent high affinity (Ki = 15-45 nM) and functional antagonism across human, rat, and mouse receptors eliminates a major source of experimental variability when transitioning from in vitro to in vivo models or when comparing results across different species. This makes it a valuable reagent for translational research programs aiming to validate NMBR as a therapeutic target [1].

Investigations Requiring Characterized Off-Target FPR Agonism

Choose PD 168368 for studies where its unique dual pharmacology—as an NMBR antagonist and a potent FPR1/FPR2 agonist—can be leveraged. For example, in inflammation or immunology research, its ability to activate FPRs with nanomolar potency (EC50 = 0.57 μM for FPR1 and 0.24 μM for FPR2) makes it a valuable tool for studying FPR-mediated neutrophil chemotaxis and reactive oxygen species production, while also allowing for the simultaneous blockade of NMBR pathways [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 168368

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.